molecular formula C9H8N2O4 B14810454 5-Cyclopropoxy-4-nitropicolinaldehyde

5-Cyclopropoxy-4-nitropicolinaldehyde

Cat. No.: B14810454
M. Wt: 208.17 g/mol
InChI Key: BKBOEULBHXTFSD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-nitropicolinaldehyde is an organic compound with the molecular formula C9H8N2O4 It is characterized by the presence of a cyclopropoxy group attached to a nitropicolinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-nitropicolinaldehyde typically involves the following steps:

    Nitration of Picolinaldehyde: The starting material, picolinaldehyde, undergoes nitration to introduce a nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Cyclopropanation: The nitropicolinaldehyde is then subjected to cyclopropanation to introduce the cyclopropoxy group. This step involves the reaction of the nitropicolinaldehyde with a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-nitropicolinaldehyde can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 5-Cyclopropoxy-4-aminopicolinaldehyde.

    Oxidation: 5-Cyclopropoxy-4-nitropicolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-4-nitropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the areas of anti-inflammatory and antimicrobial agents.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-nitropicolinaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-3-nitropicolinaldehyde: Similar structure but with the nitro group at the 3-position.

    5-Cyclopropoxy-6-nitropicolinaldehyde: Similar structure but with the nitro group at the 6-position.

    4-Nitropicolinaldehyde: Lacks the cyclopropoxy group.

Uniqueness

5-Cyclopropoxy-4-nitropicolinaldehyde is unique due to the specific positioning of the cyclopropoxy and nitro groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-cyclopropyloxy-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O4/c12-5-6-3-8(11(13)14)9(4-10-6)15-7-1-2-7/h3-5,7H,1-2H2

InChI Key

BKBOEULBHXTFSD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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